Benzyltrimethylammonium iodide

Descripción general

Descripción

Benzyltrimethylammonium iodide is a white to off-white crystalline powder . It is used as an additive to improve the crystal formation of perovskites, which further facilitates an increase in the efficiency of solar cells . It can also be used in the formation of alkaline exchange membrane-based fuel cells .

Synthesis Analysis

Benzyltrimethylammonium iodide can be synthesized from N,N-dimethylbenzylamine and methyl iodide . The reaction is carried out in absolute ethanol, and the product is obtained by crystallization .Molecular Structure Analysis

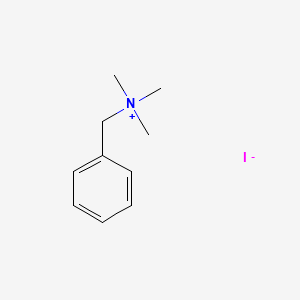

The molecular formula of Benzyltrimethylammonium iodide is C10H16IN . Its molecular weight is 277.14 g/mol .Chemical Reactions Analysis

Benzyltrimethylammonium iodide has been found to be a good inhibitor for the corrosion of cold-rolled steel in phosphoric acid . It is also used in iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .Physical And Chemical Properties Analysis

Benzyltrimethylammonium iodide is a white to off-white crystalline powder . It has a melting point of 178-179°C and is soluble in water and alcohol .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzyltrimethylammonium iodide: has been studied as a corrosion inhibitor for steel, particularly in phosphoric acid produced by the dihydrate wet method process. The compound was found to be an effective inhibitor, with its adsorption following the Langmuir adsorption isotherm. It behaves as a mixed-type inhibitor, and its efficacy was confirmed through various methods including weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) .

Organic Synthesis

BTAI is widely used in the synthesis of organic compounds. As a quaternary ammonium salt, it can act as a phase transfer catalyst, facilitating reactions between compounds in different phases, such as organic and aqueous solutions.

Mecanismo De Acción

Target of Action

Benzyltrimethylammonium iodide primarily targets benzyl quaternary ammonium salts . It also acts as a corrosion inhibitor for steel in phosphoric acid .

Mode of Action

Benzyltrimethylammonium iodide undergoes a rearrangement reaction known as the Sommelet–Hauser rearrangement . The benzylic methylene proton is acidic and deprotonation takes place to produce the benzylic ylide . This ylide is in equilibrium with a second ylide that is formed by deprotonation of one of the ammonium methyl groups . Though the second ylide is present in much smaller amounts, it undergoes a 2,3-sigmatropic rearrangement because it is more reactive than the first one and subsequent aromatization to form the final product .

Biochemical Pathways

The biochemical pathway involved in the action of Benzyltrimethylammonium iodide is the Sommelet–Hauser rearrangement . This rearrangement reaction of benzyl quaternary ammonium salts leads to the formation of a new alkyl group in the aromatic ortho position .

Pharmacokinetics

It is known that the compound’s adsorption obeys theLangmuir adsorption isotherm , which suggests that it may have a monolayer adsorption process.

Result of Action

The result of the action of Benzyltrimethylammonium iodide is the formation of the o-methyl derivative of N,N-dimethylbenzylamine . It also shows good inhibitive ability against the corrosion of cold rolled steel in phosphoric acid .

Action Environment

The action of Benzyltrimethylammonium iodide can be influenced by environmental factors. For instance, its efficacy as a corrosion inhibitor is dependent on the concentration of the phosphoric acid solution

Safety and Hazards

Propiedades

IUPAC Name |

benzyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.HI/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRJQNMXIDXNIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60884085 | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyltrimethylammonium iodide | |

CAS RN |

4525-46-6 | |

| Record name | Benzyltrimethylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYLTRIMETHYLAMMONIUM IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Benzyltrimethylammonium iodide interact with the acetylcholine receptor and what are the downstream effects?

A: Benzyltrimethylammonium iodide acts as an acetylcholine agonist, meaning it mimics the action of acetylcholine at the nAChR. While it can bind to the receptor, it does not induce the same conformational changes required for efficient channel opening, leading to a blockade of the receptor's normal function [, , , ]. This interaction is crucial for studying the receptor's pharmacology and for understanding neuromuscular transmission.

Q2: What is the structural characterization of Benzyltrimethylammonium iodide?

A2: Benzyltrimethylammonium iodide is a quaternary ammonium salt with the following characteristics:

Q3: Which amino acid residues are crucial for the binding of Benzyltrimethylammonium iodide to the acetylcholine receptor?

A: Research using affinity labeling techniques has identified that Benzyltrimethylammonium iodide, specifically its derivative 4-(N-maleimido)benzyltrimethylammonium iodide (MBTA), binds to a region near cysteine residues 192 and 193 on the alpha subunit of the nAChR [, , ]. This suggests that these cysteine residues are critical for the binding and activity of Benzyltrimethylammonium iodide and related compounds.

Q4: Can the binding of Benzyltrimethylammonium iodide be modulated?

A: Yes, research shows that the binding of Benzyltrimethylammonium iodide is sensitive to the oxidation state of the acetylcholine receptor. For instance, reducing agents like dithiothreitol enhance the binding of MBTA [, ], while prior alkylation with MBTA itself can inhibit the binding of α-bungarotoxin, a snake venom toxin that also targets the acetylcholine receptor []. This indicates the importance of the receptor's redox state for ligand binding.

Q5: How is Benzyltrimethylammonium iodide used in research to study the acetylcholine receptor?

A5: Benzyltrimethylammonium iodide serves as a valuable tool for researchers in several ways:

- Affinity Labeling: The derivative MBTA is used to identify and characterize the acetylcholine binding site on the receptor [, ].

- Probing Receptor Structure-Function: By studying the effects of Benzyltrimethylammonium iodide and its derivatives on receptor function, researchers gain insights into the relationship between receptor structure and its physiological roles [, , ].

- Developing New Drugs: Understanding the interaction of Benzyltrimethylammonium iodide with the acetylcholine receptor can guide the development of novel therapeutics targeting this receptor for various neurological and muscular disorders [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)

![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)

![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)

![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)

![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)